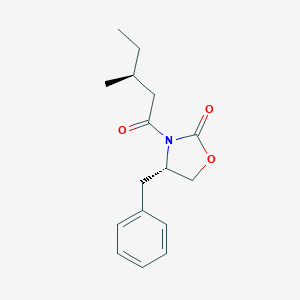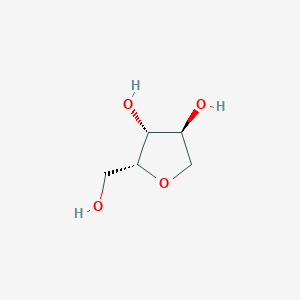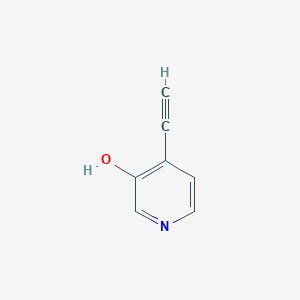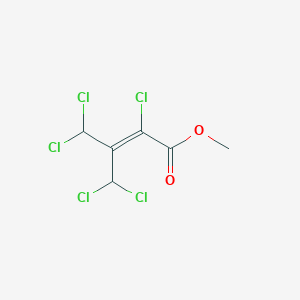![molecular formula C17H18ClN3 B138931 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 157286-81-2](/img/structure/B138931.png)
4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine are the Janus Kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
This compound acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signaling pathway . This interference results in the disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . Therefore, JAK inhibitors like this compound have therapeutic applications in the treatment of cancer and inflammatory diseases .
Pharmacokinetics
It’s known that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . These reactions could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . This inhibition can lead to the disruption of cell division and death processes, potentially affecting the formation of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3-methylglutaric anhydride typically involves the treatment of 3-hydroxy-3-methylglutaric acid with acetic anhydride in a benzene solution under reflux conditions. The reaction is carried out for about one hour, resulting in the formation of crystalline 3-hydroxy-3-methylglutaric anhydride .
Industrial Production Methods: In industrial settings, the synthesis of 3-hydroxy-3-methylglutaric anhydride follows similar principles but may involve larger-scale equipment and more controlled conditions to ensure high yield and purity. The use of high-purity acetic anhydride and precise temperature control are critical factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-Methylglutaric anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products:
Oxidation: Produces oxidized derivatives such as carboxylic acids.
Reduction: Yields alcohols or other reduced compounds.
Substitution: Results in substituted derivatives with different functional groups.
Scientific Research Applications
3-Hydroxy-3-Methylglutaric anhydride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of HMG-CoA, which is essential for studying cholesterol biosynthesis.
Biology: It plays a role in understanding metabolic pathways and enzyme functions related to HMG-CoA reductase.
Medicine: Research on 3-hydroxy-3-methylglutaric anhydride contributes to the development of cholesterol-lowering drugs and treatments for metabolic disorders.
Industry: It is used in the production of various chemical intermediates and pharmaceuticals
Comparison with Similar Compounds
3-Hydroxy-3-Methylglutaric Acid: A precursor to the anhydride form and involved in similar metabolic pathways.
3-Acetoxy-3-Methylglutaric Anhydride: An acetylated derivative with different reactivity and applications.
3-Alkyl-3-Hydroxyglutaric Acids: These compounds act as inhibitors of HMG-CoA reductase and have similar biological roles
Uniqueness: 3-Hydroxy-3-Methylglutaric anhydride is unique due to its specific role as a precursor in the synthesis of HMG-CoA and its involvement in cholesterol biosynthesis. Its ability to inhibit HMG-CoA reductase makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3/c1-9-6-10(2)15(11(3)7-9)21-8-12(4)14-16(18)19-13(5)20-17(14)21/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLDYVRQHDEHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C(C3=C2N=C(N=C3Cl)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444851 | |
| Record name | 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157286-81-2 | |
| Record name | 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
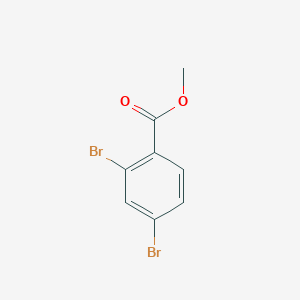

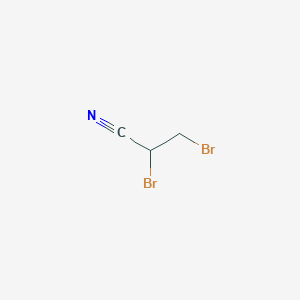
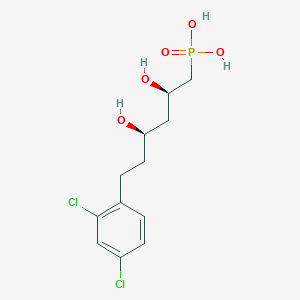
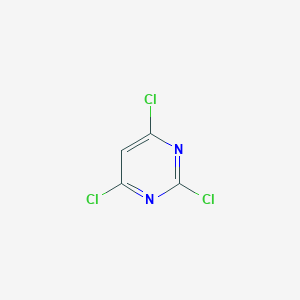
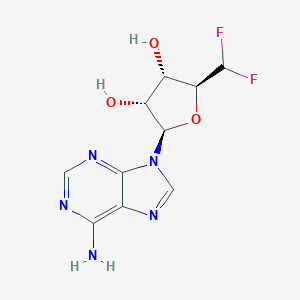
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
